molecular formula C21H27N5O2 B2996967 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-61-4

6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2996967
CAS No.: 872840-61-4
M. Wt: 381.48
InChI Key: AKOAMVBYPPSQIT-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a purinoimidazole-dione derivative characterized by a fused bicyclic core structure with distinct substituents: a 4-ethylphenyl group at position 6, a methyl group at position 4, and a pentyl chain at position 2.

Properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-6-7-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-14-25(17)20)16-10-8-15(5-2)9-11-16/h8-11H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOAMVBYPPSQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the core structure . The reaction conditions often include the use of organic solvents such as toluene and catalysts like imidazole under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Purinoimidazole-dione Family

The following compounds share the purinoimidazole-dione core but differ in substituents, which critically influence their physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reported Activity/Use
6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (Target) 4-ethylphenyl (C6), methyl (C4), pentyl (C2), 7,8-dihydro ~425 (estimated) ~3.8 (predicted) Unknown; inferred potential as kinase or PARP inhibitor based on structural analogs
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-purino[7,8-a]imidazole-1,3-dione () 4-bromophenyl (C7), 4-methylphenyl (C8), methyl (C1, C3) ~470 ~4.2 Bromophenyl enhances steric bulk; methylphenyl may improve lipophilicity
8-(4-Ethoxyphenyl)-7-(4-fluorophenyl)-2,4-dimethyl-purino[7,8-a]imidazole-1,3-dione () 4-ethoxyphenyl (C8), 4-fluorophenyl (C7), methyl (C2, C4) ~460 ~3.5 Ethoxy group increases solubility; fluorophenyl enhances metabolic stability
ZINC170624334: 7-(4-Bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione 4-bromophenyl (C7), hydroxyethyl (C6), methyl (C4) ~435 ~2.9 High shape similarity (0.716) to talazoparib, a PARP inhibitor

Key Structural and Functional Differences:

  • Substituent Effects on Binding : The target compound’s pentyl chain at C2 may enhance membrane permeability compared to shorter alkyl chains (e.g., methyl or ethyl in –5). However, bulky groups like bromophenyl () or ethoxyphenyl () could improve target selectivity by occupying hydrophobic pockets in enzymes .
  • Biological Implications : Hydroxyethyl or fluorophenyl substituents () are associated with improved solubility and pharmacokinetics, whereas bromophenyl groups () may enhance halogen bonding in enzyme active sites .

Comparison with Non-Purinoimidazole-dione Scaffolds

  • Indolin-2,3-dione Derivatives (): These compounds exhibit low σ1 receptor affinity but high σ2 selectivity due to their planar carbonyl-rich structure. In contrast, purinoimidazole-diones like the target compound may favor σ1 interactions due to their bicyclic rigidity and alkyl substituents .
  • Seleno-hydantoin Palladium Complexes (): The seleno group in Hid-Se enhances metal-binding capacity, a feature absent in the target compound. This highlights the trade-off between redox activity (selenium) and metabolic stability (alkyl chains in the target) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s indoline-2,3-dione derivatives, involving condensation of hydrazides with diketones under acidic conditions. However, the pentyl chain may require specialized alkylation steps .
  • Therapeutic Potential: Structural alignment with ZINC170624334 () suggests possible PARP inhibition, but experimental validation is needed. The bromophenyl analog () demonstrates the importance of halogen substituents in enhancing binding energy.
  • Limitations : Lack of experimental data on the target compound’s solubility, stability, or toxicity necessitates caution in extrapolating results from analogs.

Biological Activity

The compound 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a derivative of imidazole that has garnered attention due to its potential biological activities. Imidazole and its derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant findings from diverse sources.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione demonstrate effective inhibition against various bacterial strains.

Compound Zone of Inhibition (mm) Tested Against
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
5e10A. niger

These results suggest that derivatives with similar structures may possess comparable antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives. For example, certain imidazole complexes have shown activity against breast cancer cells by interacting with apoptotic pathways involving BCL-2 proteins . The mechanisms often involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the progression of inflammatory diseases . This activity underscores the therapeutic potential of 6-(4-Ethylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione in treating conditions characterized by excessive inflammation.

Case Studies

Several research articles have documented the synthesis and evaluation of various imidazole derivatives. For instance:

  • Antimicrobial Evaluation : A study synthesized several imidazole derivatives and tested them against common bacterial strains using standard diffusion methods. The most potent compounds displayed zones of inhibition comparable to established antibiotics .
  • Anticancer Research : Another investigation focused on the anticancer activity of metal complexes derived from imidazoles. These complexes exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .

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